4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a benzamide group, and a diethylsulfamoyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced through methylation of the quinoline core using methyl iodide and a base such as potassium carbonate.
Formation of the Benzamide Group: The benzamide group can be formed by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Diethylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and quinoline moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline and benzamide derivatives.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes such as DNA replication and protein synthesis. Additionally, it may interfere with cellular signaling pathways, resulting in the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide: shares structural similarities with other quinoline derivatives such as chloroquine and quinine.
Benzamide derivatives: Compounds like N-(2-hydroxyethyl)benzamide and N-(2-chloroethyl)benzamide.
Uniqueness
- The presence of the diethylsulfamoyl group in this compound imparts unique chemical and biological properties, distinguishing it from other quinoline and benzamide derivatives.
- Its ability to undergo diverse chemical reactions and its potential applications in various fields of research make it a compound of significant interest.
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : 4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Molecular Formula : C18H22N2O3S
- Molecular Weight : 354.44 g/mol
Structural Features
The compound features:
- A diethylsulfamoyl group, which is known for enhancing solubility and biological activity.
- A quinoline derivative , which is often associated with various pharmacological effects, including antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, it has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: MCF-7 Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that the compound exhibits significant antiproliferative effects. The findings indicated:
- IC50 Value : The compound showed an IC50 value of 52 nM, indicating potent activity against estrogen receptor-positive breast cancer cells.
- Mechanism of Action : The compound was found to induce G2/M phase cell cycle arrest and promote apoptosis in treated cells. Immunofluorescence assays confirmed its ability to disrupt tubulin polymerization, a critical process in cell division.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against a range of pathogens.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
Other Biological Activities
The compound has also been investigated for other biological activities, including:
- Anti-inflammatory effects : Preliminary studies suggest that it may reduce inflammation markers in vitro.
- Neuroprotective effects : Research indicates potential neuroprotective properties, though further studies are needed to elucidate the mechanisms involved.
Research Findings and Implications
The diverse biological activities of This compound suggest its potential as a lead compound for drug development. Ongoing research aims to optimize its pharmacological profile and evaluate its efficacy in vivo.
Future Directions
Future studies should focus on:
- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To better understand the molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To identify modifications that could enhance potency and selectivity.
Properties
CAS No. |
851406-22-9 |
---|---|
Molecular Formula |
C23H27N3O5S |
Molecular Weight |
457.55 |
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C23H27N3O5S/c1-4-26(5-2)32(29,30)20-10-7-16(8-11-20)22(27)24-13-12-18-14-17-6-9-19(31-3)15-21(17)25-23(18)28/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,28) |
InChI Key |
GFZBDFRRKLHLJI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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